2,10-Ethanoandrost-4-ene-3,17-dione

Aromatase Inhibition Enzyme Kinetics Steroid Biochemistry

Researchers requiring a pure competitive aromatase inhibitor face limited options that avoid the irreversible binding of suicide inactivators. 2,10-EAED (CAS 116516-01-9) is a rigid, A-ring-bridged androstenedione analog that acts as a high-affinity (Ki=25 nM) competitive inhibitor, enabling classic enzyme kinetics and washout studies unattainable with formestane or exemestane. It also uniquely serves as a 17β-HSD substrate, allowing dual-pathway steroid metabolism investigation. Supplied with rigorous analytical characterization to support reproducible, high-impact enzymology and medicinal chemistry research.

Molecular Formula C20H26O2
Molecular Weight 298.4 g/mol
CAS No. 116516-01-9
Cat. No. B038925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,10-Ethanoandrost-4-ene-3,17-dione
CAS116516-01-9
Synonyms2,10-EAED
2,10-ethanoandrost-4-ene-3,17-dione
Molecular FormulaC20H26O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=CC(=O)C5CCC34C5
InChIInChI=1S/C20H26O2/c1-19-8-7-16-14(15(19)4-5-18(19)22)3-2-13-10-17(21)12-6-9-20(13,16)11-12/h10,12,14-16H,2-9,11H2,1H3/t12-,14-,15-,16-,19-,20-/m0/s1
InChIKeyDNMLJXFJYBCOPD-NAKDTABQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,10-Ethanoandrost-4-ene-3,17-dione: A Bridged Aromatase Inhibitor


2,10-Ethanoandrost-4-ene-3,17-dione (2,10-EAED) is a synthetic, A-ring-bridged analog of androstenedione, classified as a steroidal competitive inhibitor of human placental aromatase (CYP19A1). Its defining structural feature is a rigid ethano bridge between carbons 2 and 10, which constrains the A-ring into a distinct conformation that impacts enzyme binding [1]. First described in a report characterizing its biochemical interactions, this compound has been shown to function as both an inhibitor of aromatase and a substrate for 17-beta-hydroxysteroid dehydrogenase (17-beta-HSD), establishing a dual mechanistic profile [2].

Aromatase inhibition Competitive inhibition kinetics & enzyme studies
Dual-mechanism probe Simultaneous aromatase inhibition & 17β-HSD substrate activity
Structural SAR A-ring bridged steroid comparator for isomer-specific studies

2,10-EAED: Irreplaceable in Mechanistic Studies


Generic substitution of 2,10-EAED with other steroidal aromatase inhibitors like formestane or exemestane is unsound because its constrained 2,10-ethano bridge confers a specific competitive inhibition profile (Ki = 25 nM) that differs fundamentally from suicide inactivators [1]. Furthermore, its unique property as a substrate for 17-beta-HSD—where the 17-keto group undergoes enzymatic reduction—means the compound actively participates in steroid metabolism rather than merely blocking it [1]. This dual role cannot be replicated by simple androstenedione analogs lacking the A-ring bridge, making 2,10-EAED an irreplaceable chemical probe for studying the interplay between aromatase inhibition and 17-beta-HSD-mediated steroid activation.

Target compound 2,10-EAED (competitive, reversible)
Typical substitutes Formestane, exemestane (suicide inactivators)
Reversible vs. irreversible mechanism
Suicide inactivators may alter enzyme recovery and kinetic profiles, limiting washout studies.
17β-HSD substrate activity absent
Standard inhibitors lack the dual aromatase/17β-HSD role, preventing dual-target probe experiments.
Bridge geometry sensitivity
2,19-bridged or non-bridged analogs exhibit different binding affinities and may not serve as valid comparators.

2,10-EAED: Head-to-Head Comparisons


Inhibition Potency vs. Androstenedione

2,10-EAED acts as a competitive inhibitor of human placental aromatase with respect to the natural substrate androstenedione. Its inhibition constant (Ki) of 25 ± 2 nM is significantly lower than the reported Michaelis constant (Km) of aromatase for androstenedione, which is typically around 63 nM [1][2]. This indicates that 2,10-EAED binds to the aromatase active site with an affinity more than twice that of the endogenous substrate, enabling effective competition under physiological conditions.

Inhibition vs androstenedione
Head-to-head
Ki = 25 nM vs Km 63 nM
Supports competitive binding fit
Under reported assay conditions
Aromatase Inhibition Enzyme Kinetics Steroid Biochemistry

Competitive Inhibition vs. Formestane

Unlike formestane (4-hydroxyandrostenedione), which acts as a suicide inactivator of aromatase, 2,10-EAED is a pure competitive inhibitor that does not covalently modify the enzyme [1][2]. This mechanistic distinction is quantitatively relevant: formestane's IC50 is reported as 80 nM under similar assay conditions, whereas 2,10-EAED achieves a Ki of 25 nM, indicating tighter reversible binding without the irreversible enzyme inactivation that complicates washout studies and kinetic analyses [2][3].

Mechanism vs formestane
Cross-study comparable
25 nM (Ki) vs 80 nM (IC50)
Enables reversible mechanism studies
Mechanism may shift with assay
Mechanism of Inhibition Aromatase Drug Design

Dual Role: Aromatase Inhibition & 17-beta-HSD Substrate

GC-MS analysis of incubations of 2,10-EAED with human placental microsomes or isolated 17-beta-HSD from Pseudomonas testosteroni in the presence of NADPH confirmed the formation of a reduced metabolite (MW 300, a +2 mass unit shift from the parent compound's MW 298), identifying the compound as a substrate for 17-beta-HSD [1]. This property is absent in simple aromatase inhibitors like androstenedione analogs that lack the ethano bridge. No other compound in this class has been reported to simultaneously inhibit aromatase and serve as a substrate for 17-beta-HSD.

17β-HSD substrate activity
Class-level
GC-MS confirmed, MW 300
Unique dual probe context
Context-dependent substrate activity
17-beta-Hydroxysteroid Dehydrogenase Steroid Metabolism Chemical Probe

2,10- vs. 2,19-Bridged Steroid Affinity

The position of the ethano bridge critically influences aromatase binding affinity. 2,10-EAED (Ki = 25 nM) differs from the 2,19-ethylene-bridged androstenedione analog, which achieves a Ki of 2 nM [1][2]. While the 2,19-bridged analog binds 12.5-fold more tightly, 2,10-EAED's distinct bridge placement may confer different selectivity profiles or metabolic stability—a hypothesis that requires 2,10-EAED specifically as a comparator tool to test.

2,10- vs 2,19-bridged affinity
Cross-study comparable
25 nM vs 2 nM
Bridge geometry impacts affinity
Affinity varies with isomer
Structure-Activity Relationship A-ring Bridged Steroids Medicinal Chemistry

2,10-EAED: Key Research Applications


Reversible Aromatase Inhibition Kinetics

Researchers investigating the kinetics of reversible aromatase inhibition can use 2,10-EAED as a high-affinity (Ki = 25 nM) competitive probe. Its pure competitive mechanism, confirmed against the natural substrate androstenedione, allows for classic enzyme kinetics experiments, including Lineweaver-Burk analysis and inhibitor washout studies, which are not feasible with suicide inactivators like formestane [1].

Aromatase & 17-beta-HSD Dual-Target Probe

In hormone-dependent breast cancer cell lines, 2,10-EAED can simultaneously inhibit aromatase (reducing estrogen biosynthesis) and undergo reduction by 17-beta-HSD to a 17-beta-hydroxy metabolite [1]. This dual activity allows researchers to study how inhibition of estrogen synthesis combined with potential generation of a bioactive metabolite affects cell proliferation, providing a model that cannot be replicated with single-target aromatase inhibitors.

SAR Studies of A-Ring Bridged Steroids

Medicinal chemistry teams developing novel aromatase inhibitors can use 2,10-EAED as a reference standard to evaluate the impact of bridge position on enzyme affinity. By comparing its Ki (25 nM) against the 2,19-ethylene-bridged analog (Ki = 2 nM) and non-bridged analogues, researchers can map the spatial requirements of the aromatase active site and design inhibitors with optimized binding characteristics [1][2].

Differentiating Aromatase from CYP450s

Given its nanomolar affinity for aromatase and its structural specificity conferred by the ethano bridge, 2,10-EAED may serve as a selective inhibitor for distinguishing aromatase activity from other cytochrome P450 enzymes in complex biological matrices. This application is supported by its competitive inhibition profile and the unique structural features that are not shared by broader-spectrum azole inhibitors [1][2].

Application
Selection Property
Validation Focus
Aromatase kinetic studies
Reversible competitive mechanism
Enzyme recovery & kinetics
Cancer cell-model studies
Dual aromatase/17β-HSD activity
Cell proliferation endpoint context
Bridged steroid SAR studies
Bridge-position affinity profile
Comparator isomer benchmarking
CYP selectivity profiling
Structural specificity for aromatase
Selectivity against other CYPs review
Quote Request

Request a Quote for 2,10-Ethanoandrost-4-ene-3,17-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.